2-Iodoethyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodoethyl carbamate is an organic compound with the molecular formula C3H6INO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamic acid is replaced by a 2-iodoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Iodoethyl carbamate can be synthesized through various methods. One common approach involves the reaction of 2-iodoethanol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodoethyl carbamate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The iodine atom can be replaced by various nucleophiles, leading to the formation of different substituted carbamates.
Oxidation and reduction: The compound can undergo oxidation to form corresponding carbamate derivatives or reduction to yield simpler compounds.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form carbamic acid and 2-iodoethanol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iodoethyl carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: This compound is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Iodoethyl carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar chemical properties.
Methyl carbamate: Another simple carbamate used in various applications.
tert-Butyl carbamate: A more complex carbamate with different reactivity and stability
Uniqueness
2-Iodoethyl carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific modifications in organic synthesis. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
94392-36-6 |
---|---|
Molekularformel |
C3H6INO2 |
Molekulargewicht |
214.99 g/mol |
IUPAC-Name |
2-iodoethyl carbamate |
InChI |
InChI=1S/C3H6INO2/c4-1-2-7-3(5)6/h1-2H2,(H2,5,6) |
InChI-Schlüssel |
UYCIUCIKUGYNBR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CI)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.